molecular formula C11H5BrClN3OS B2836361 3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide CAS No. 866154-03-2

3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide

Cat. No.: B2836361
CAS No.: 866154-03-2
M. Wt: 342.6
InChI Key: NNZJVJIOEYZZIQ-UHFFFAOYSA-N
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Description

“3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C11H5BrClN3OS . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Scientific Research Applications

Microwave Promoted Synthesis

Microwave irradiation has been employed as a cleaner, efficient, and faster method for the synthesis of N-substituted benzamides, including compounds structurally related to 3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide. This method offers advantages over traditional thermal heating, enabling the synthesis of benzamide derivatives in good to excellent yields. Such advancements in synthetic methodologies facilitate the exploration of these compounds' applications in scientific research (Saeed, 2009).

Antifungal Activity

A series of N-substituted benzamides have been synthesized and evaluated for their antifungal properties. These compounds, which include structures related to this compound, have shown low to moderate antifungal activity. This finding highlights the potential of these compounds for further development as antifungal agents, contributing to the ongoing search for new therapeutic agents in the treatment of fungal infections (Saeed et al., 2008).

Anticancer Evaluation

Benzamide derivatives have also been explored for their anticancer properties. A study conducted on a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which share a core structural motif with this compound, demonstrated promising anticancer activity. These compounds were synthesized using microwave-assisted methods and showed significant growth inhibitory effects on various human cancer cell lines, indicating their potential as novel anticancer agents (Tiwari et al., 2017).

Insecticidal Activity

Research into the synthesis of novel heterocyclic compounds with insecticidal activity has led to the development of compounds related to this compound. These compounds, derived from efficient synthetic methodologies, have shown high insecticidal activity against pests like the cotton leaf worm. This demonstrates their potential application in agricultural pest management, providing a basis for the development of new insecticidal agents (Mohamed et al., 2020).

Properties

IUPAC Name

3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrClN3OS/c12-7-3-1-2-6(4-7)10(17)16-11-15-9(13)8(5-14)18-11/h1-4H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZJVJIOEYZZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=C(S2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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